4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with the molecular formula C13H11BrClNO2. This compound is known for its unique chemical structure, which includes bromine, chlorine, and methyl groups attached to a quinoline core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Bromination: Introduction of a bromine atom at the 4th position of the quinoline ring.
Chlorination: Addition of a chlorine atom at the 8th position.
Methylation: Introduction of a methyl group at the 6th position.
Esterification: Formation of the ethyl ester at the 3-carboxylate position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
- Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness:
- The specific arrangement of bromine, chlorine, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
1242260-22-5 |
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Molecular Formula |
C13H11BrClNO2 |
Molecular Weight |
328.59 |
IUPAC Name |
ethyl 4-bromo-8-chloro-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)14)4-7(2)5-10(12)15/h4-6H,3H2,1-2H3 |
InChI Key |
DIPHGZGXPYNENW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)C)Br |
Synonyms |
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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